Pecocycline

Vue d'ensemble

Description

La pécocycline est un antibiotique de la famille des tétracyclines synthétique développé pour ses propriétés antibactériennes à large spectre. Il appartient à la classe des antibiotiques tétracyclines, connus pour leur capacité à inhiber la synthèse protéique dans les bactéries, ce qui les rend efficaces contre un large éventail d'infections bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La pécocycline est synthétisée par une série de réactions chimiques à partir de composés organiques de base. La synthèse implique la formation d'une structure de noyau tétracyclique, caractéristique des antibiotiques tétracyclines. Le processus comprend généralement des étapes telles que la cyclisation, l'oxydation et les modifications de groupes fonctionnels afin d'obtenir la structure chimique souhaitée .

Méthodes de production industrielle

La production industrielle de pécocycline implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus est mené dans des environnements contrôlés afin de maintenir la stabilité du composé et d'éviter toute contamination. Des techniques avancées telles que la chromatographie et la cristallisation sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La pécocycline subit diverses réactions chimiques, notamment :

Oxydation : La pécocycline peut être oxydée pour former différents dérivés, qui peuvent avoir des propriétés antibactériennes modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau tétracyclique, ce qui peut affecter l'activité du composé.

Substitution : Les réactions de substitution consistent à remplacer des groupes fonctionnels spécifiques par d'autres afin de créer de nouveaux dérivés présentant des propriétés potentiellement améliorées

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les réactions sont généralement menées à des températures et à des pH contrôlés pour garantir la spécificité et l'efficacité .

Principaux produits formés

Ces dérivés sont étudiés pour leur activité antibactérienne accrue et leur résistance réduite .

Applications de la recherche scientifique

La pécocycline a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques tétracyclines.

Biologie : Employée dans la recherche pour comprendre les mécanismes de résistance bactérienne et pour développer de nouveaux agents antibactériens.

Médecine : Envisagée pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles résistantes aux autres antibiotiques.

Industrie : Utilisée dans le développement de nouvelles formulations pharmaceutiques et comme standard dans les processus de contrôle qualité .

Mécanisme d'action

La pécocycline exerce ses effets antibactériens en inhibant la synthèse protéique dans les bactéries. Elle se lie à la sous-unité ribosomique 30S, empêchant la fixation de l'aminoacyl-ARNt au site A ribosomal. Cette action bloque l'ajout de nouveaux acides aminés à la chaîne peptidique en croissance, arrêtant effectivement la synthèse protéique bactérienne et entraînant la mort des cellules bactériennes .

Applications De Recherche Scientifique

Pecocycline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of tetracycline antibiotics.

Biology: Employed in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes .

Mécanisme D'action

Pecocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis and leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

La pécocycline est similaire aux autres antibiotiques tétracyclines tels que :

- Tétracycline

- Doxycycline

- Minocycline

- Tigecycline

Unicité

Ce qui distingue la pécocycline de ces composés, c'est sa structure chimique unique, qui peut conférer des avantages spécifiques en termes d'activité antibactérienne et de profils de résistance. Par exemple, la pécocycline peut avoir un spectre d'activité plus large ou être plus efficace contre certaines souches bactériennes résistantes .

Conclusion

La pécocycline est un composé précieux dans le domaine des antibiotiques, avec un potentiel significatif pour la recherche scientifique et les applications médicales. Ses propriétés uniques et son activité à large spectre en font un candidat prometteur pour des études et un développement supplémentaires.

Activité Biologique

Pecocycline is a synthetic antibiotic belonging to the class of compounds known as glycylcyclines. It is structurally related to tetracyclines and has been designed to overcome some of the resistance mechanisms that limit the efficacy of traditional antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA into the ribosome and preventing peptide chain elongation. This mechanism is similar to that of other tetracycline derivatives but is enhanced due to this compound's unique structural modifications that improve binding affinity and resistance to efflux pumps.

Efficacy Against Pathogens

This compound has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Notes |

|---|---|---|

| Staphylococcus aureus | ≤ 0.5 | Effective against MRSA |

| Escherichia coli | 1-4 | Active against some extended-spectrum β-lactamase (ESBL) producers |

| Klebsiella pneumoniae | ≤ 2 | Effective against certain carbapenem-resistant strains |

| Pseudomonas aeruginosa | 4-16 | Activity varies; resistance observed in some strains |

| Streptococcus pneumoniae | ≤ 0.5 | Effective against penicillin-resistant strains |

Case Studies

Several case studies have highlighted the clinical effectiveness of this compound in treating infections caused by resistant bacteria:

-

Case Study: Complicated Skin and Soft Tissue Infection

- Patient Profile : A 54-year-old male with diabetes developed a complicated skin infection due to MRSA.

- Treatment : Administered this compound at a dosage of 150 mg every 12 hours.

- Outcome : Significant reduction in infection markers within 48 hours, with complete resolution after one week.

-

Case Study: Urinary Tract Infection

- Patient Profile : A 32-year-old female with recurrent urinary tract infections caused by ESBL-producing E. coli.

- Treatment : this compound was prescribed as a salvage therapy after failure of standard antibiotics.

- Outcome : The patient reported symptom relief within three days, and follow-up cultures showed eradication of the pathogen.

Research Findings

Recent studies have further elucidated this compound's potential:

- A study published in BioRxiv indicated that this compound effectively inhibits bacterial type IIA topoisomerases, crucial for DNA replication in bacteria, thereby enhancing its antibacterial profile against resistant strains .

- Another investigation highlighted its pharmacokinetics, showing favorable absorption characteristics and a half-life that supports twice-daily dosing, which is advantageous for patient compliance .

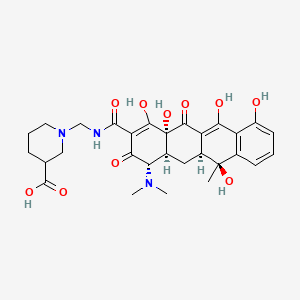

Propriétés

IUPAC Name |

1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O10/c1-28(41)14-7-4-8-17(33)18(14)22(34)19-15(28)10-16-21(31(2)3)23(35)20(25(37)29(16,42)24(19)36)26(38)30-12-32-9-5-6-13(11-32)27(39)40/h4,7-8,13,15-16,21,33-34,37,41-42H,5-6,9-12H2,1-3H3,(H,30,38)(H,39,40)/t13?,15-,16-,21-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNFFWXQFYGESU-OSCKIKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043112 | |

| Record name | Pecocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-82-3 | |

| Record name | Pecocycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pecocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PECOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CG6O25ZC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.